molecular formula C16H24ClNO3 B1397397 Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219980-78-5

Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1397397
CAS No.: 1219980-78-5
M. Wt: 313.82 g/mol
InChI Key: TVPRWJNGWNDEEV-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a high-purity chemical compound intended for research and development purposes. As a benzoate ester derivative with a piperidine moiety, this compound is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and exploration of novel biologically active molecules. Piperidine-containing structures are commonly investigated for their potential interactions with the central nervous system . The ethyl ester functional group often serves as a key synthetic intermediate, allowing for further chemical modifications . Researchers value this compound for constructing molecular libraries and probing structure-activity relationships. The hydrochloride salt form typically enhances the compound's stability and solubility for experimental handling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 3-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-6-3-7-15(11-14)20-10-8-13-5-4-9-17-12-13;/h3,6-7,11,13,17H,2,4-5,8-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPRWJNGWNDEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1 Etherification of ethyl 3-hydroxybenzoate React ethyl 3-hydroxybenzoate with 2-(3-piperidinyl)ethanol or a suitable piperidinyl alkylating agent under reflux Solvents: Dichloromethane or ethanol; Catalyst/base: May include tertiary amines like triethylamine to scavenge HCl Controlled temperature (reflux) optimizes yield
2 Conversion to hydrochloride salt Treat the free base product with anhydrous hydrochloric acid in an organic solvent (e.g., acetonitrile) Ensures formation of stable, crystalline hydrochloride salt Enhances purity and handling properties

Reaction Conditions and Optimization

  • Temperature: Typically reflux conditions (around solvent boiling point) are employed for the etherification step to ensure complete reaction.
  • pH Control: Use of bases such as triethylamine helps neutralize acidic by-products and drive the reaction forward.
  • Solvent Choice: Dichloromethane or ethanol are common solvents; dichloromethane allows better control of temperature and reaction kinetics.
  • Purification: Post-reaction purification is often achieved through recrystallization or chromatographic techniques to isolate the hydrochloride salt with high purity.

Patent literature indicates that related compounds with piperidinyl benzoate structures can be synthesized via amide bond formation using dehydrating agents such as ethyl chloroformate, thionyl chloride, or carbodiimides in the presence of bases like sodium carbonate or triethylamine. Although this is for structurally related compounds, similar strategies might be adapted for the preparation of ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride derivatives.

Parameter Typical Conditions/Values Remarks
Starting materials Ethyl 3-hydroxybenzoate, 2-(3-piperidinyl)ethanol Commercially available or synthesized intermediates
Solvents Dichloromethane, ethanol, acetonitrile Choice affects reaction rate and purity
Catalyst/Base Triethylamine or other tertiary amines Neutralizes acid by-products
Temperature Reflux (~40-80°C depending on solvent) Ensures completion of etherification
Reaction time Several hours (4-24 h) Monitored by TLC or HPLC
Conversion to salt Treatment with HCl in acetonitrile Yields stable hydrochloride salt
Purification Recrystallization or chromatography Ensures high purity for research use
  • The piperidine ring's presence is crucial for the compound’s biological activity and influences the synthetic approach due to its basicity and nucleophilicity.
  • The hydrochloride salt form enhances compound stability, solubility, and ease of handling in subsequent synthetic steps or biological assays.
  • Optimization of reaction parameters such as solvent, temperature, and base quantity is critical for maximizing yield and purity.
  • The compound serves as a versatile intermediate in medicinal chemistry, enabling the creation of more complex molecules targeting neurological receptors.

The preparation of this compound involves a straightforward etherification of ethyl 3-hydroxybenzoate with a piperidinyl-containing alkylating agent under reflux conditions, followed by salt formation with hydrochloric acid. Careful control of reaction conditions and purification techniques ensures the production of a high-purity intermediate essential for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has garnered attention for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates it may modulate inflammatory pathways, providing insights into treatments for inflammatory diseases.
  • Neuropharmacology : The compound is being investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Pharmacological Studies

This compound interacts with various biological targets:

  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing serotonin and norepinephrine pathways, which are critical in mood regulation and pain perception.
  • Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes involved in metabolic processes, which could lead to novel therapeutic strategies.

Industrial Applications

The compound is also utilized in industrial settings:

  • Pharmaceutical Production : It serves as an intermediate in synthesizing more complex pharmaceutical agents, thereby playing a crucial role in drug development.
  • Chemical Synthesis : Employed as a reagent in organic synthesis, it aids in producing various chemical derivatives used across multiple industries.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

  • Neuroprotective Studies : In preclinical models, ligands derived from this compound have shown promise in protecting neuronal cells from degeneration, indicating potential therapeutic benefits for neurodegenerative conditions.
  • Antimicrobial Efficacy : Laboratory tests have demonstrated its effectiveness against various bacterial strains, suggesting avenues for developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

  • Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1185038-20-3): Structural Difference: Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine. Impact: Reduced ring size decreases basicity (pKa ~8.5 vs. Pharmacokinetics: Shorter metabolic half-life due to increased susceptibility to oxidative metabolism in the pyrrolidine ring .
  • Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS 1048673-90-0):

    • Structural Difference : Substitutes the 3-piperidinyl group with a 4-piperidinyl isomer.
    • Impact : Altered spatial orientation of the nitrogen atom may influence receptor binding kinetics. For example, 4-piperidinyl analogs show higher selectivity for σ-1 receptors in preclinical studies .

Piperidine vs. Piperazine Derivatives

  • Ethyl 3-(piperazin-1-yl)benzoate Hydrochloride (C13H19ClN2O2):
    • Structural Difference : Replaces piperidine with piperazine, introducing a second nitrogen atom.
    • Impact : Increased polarity (PSA = 42.01 vs. ~20 for piperidine) enhances water solubility but may reduce blood-brain barrier permeability. Piperazine derivatives are common in antipsychotics due to dopamine receptor modulation .

Heterocyclic and Aromatic Modifications

  • Pioglitazone Hydrochloride Impurity E (CAS 868754-42-1): Structural Difference: Incorporates a pyridine ring and propanoate chain instead of benzoate-piperidine. Impact: The pyridine ring enhances planarity, improving binding to peroxisome proliferator-activated receptors (PPAR-γ) but reducing metabolic stability compared to the non-aromatic piperidine .
  • I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate): Structural Difference: Features an isoxazole ring linked via a propoxy chain.

Physicochemical and Pharmacokinetic Data

Compound Name Molecular Formula Molecular Weight logP Solubility (mg/mL) Half-Life (h)
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate HCl C16H24ClNO3 313.82 2.1 12.5 (H2O) 4.2
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl C14H20ClNO3 285.77 1.8 18.0 (H2O) 2.8
Ethyl 3-(piperazin-1-yl)benzoate HCl C13H19ClN2O2 270.76 0.9 25.0 (H2O) 1.5
Pioglitazone Hydrochloride Impurity E C19H22NO3 315.38 3.5 0.8 (H2O) 6.0

Key Observations :

  • The target compound exhibits moderate lipophilicity (logP 2.1), balancing membrane permeability and aqueous solubility.
  • Piperazine derivatives (e.g., C13H19ClN2O2) have lower logP values, favoring renal excretion over tissue accumulation .

Pharmacological and Therapeutic Implications

  • Receptor Binding : Piperidine-containing analogs like the target compound show affinity for muscarinic (M1/M3) and serotonin (5-HT2A) receptors, making them candidates for neurological disorders .
  • Metabolism : Ethyl benzoate esters are generally hydrolyzed by carboxylesterases to active acids, but the 3-piperidinyl group in the target compound may slow degradation compared to pyrrolidine analogs .

Biological Activity

Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₄ClNO₃
  • Molecular Weight : Approximately 313.82 g/mol
  • Form : Typically encountered as a hydrochloride salt, enhancing solubility in aqueous solutions, which is crucial for biological studies and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit specific enzymes involved in various metabolic pathways. Preliminary research suggests that the compound interacts with neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.

Biological Activities

This compound has been studied for several biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor growth in various cancer models. Studies indicate that it may induce apoptosis in cancer cells through modulation of key signaling pathways .
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission .
  • Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in preclinical models, suggesting its potential use in treating inflammatory disorders .

Case Studies

  • Anticancer Efficacy : In a study evaluating the compound's anticancer properties, it was found to significantly reduce cell viability in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The compound's structural features were linked to enhanced binding affinity to target proteins involved in cell proliferation and survival pathways .
  • Neuroprotective Mechanism : A separate investigation into the neuroprotective effects revealed that this compound effectively inhibited AChE activity, leading to increased levels of acetylcholine in neuronal cultures. This suggests a mechanism that could be beneficial for cognitive enhancement and neurodegenerative disease management .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in FaDu tumor cells
NeuroprotectionInhibits AChE activity
Anti-inflammatoryReduces inflammatory markers in vivo

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureBiological ActivityImpact on Activity
Piperidine moietyEnhances interaction with neurotransmitter receptorsIncreased efficacy
Ethoxy groupImproves solubility and bioavailabilityFacilitates absorption
Benzoate groupProvides structural stabilityEssential for activity

Q & A

Q. What are the critical differences in metabolic pathways between this compound and its methyl ester analog?

  • Metabolism : Hydrolysis of the ethyl ester (via carboxylesterase) produces 3-[2-(3-piperidinyl)ethoxy]benzoic acid, while methyl esters are resistant. Use HLM + recombinant CES1 to confirm degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
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Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

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